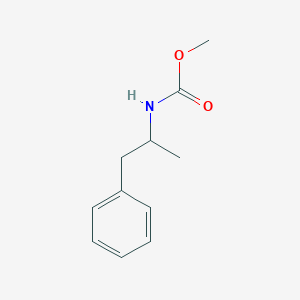
Methyl-N-(1-Phenylpropan-2-yl)carbamat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Amphetamin-Methylcarbamate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Amphetamin-Methylcarbamate entfaltet seine Wirkung durch die Interaktion mit Neurotransmittersystemen im Gehirn. Es zielt in erster Linie auf den Dopamintransporter (DAT) ab und erhöht die Konzentration von Dopamin im synaptischen Spalt . Diese Wirkung führt zu einer verstärkten Neurotransmission und Stimulation des zentralen Nervensystems. Zusätzlich beeinflusst die Verbindung andere Neurotransmitter wie Noradrenalin und Serotonin und trägt so zu ihren stimulierenden Wirkungen bei .
Ähnliche Verbindungen:
Amphetamin: Ein Stimulans des zentralen Nervensystems, das zur Behandlung von ADHS und Narkolepsie eingesetzt wird.
Methamphetamin: Ein starkes Stimulans mit ähnlichen Wirkungen wie Amphetamin, aber mit einem höheren Suchtpotenzial.
Ephedrin: Ein sympathomimetisches Amin, das als abschwellendes Mittel und Bronchodilatator verwendet wird.
Phentermin: Ein Appetitzügler, der zur Gewichtsabnahme eingesetzt wird.
Einzigartigkeit: Amphetamin-Methylcarbamate ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, als Vorläufer bei der Synthese von sowohl Amphetamin als auch Methamphetamin zu dienen . Seine Rolle als analytischer Referenzstandard unterscheidet es auch von anderen ähnlichen Verbindungen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl N-(1-phenylpropan-2-yl)carbamate, like other carbamates, primarily targets the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets (AChE and BChE enzymes) by inhibiting their activity . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine. The excess acetylcholine continues to transmit signals, causing overstimulation in the nervous system.
Biochemical Pathways
The inhibition of AChE and BChE enzymes affects several biochemical pathways. The primary pathway affected is the cholinergic pathway, which involves the transmission of signals in the nervous system. The disruption of this pathway leads to a range of downstream effects, including overstimulation of muscles and glands, and potential disruption of cognitive functions .
Result of Action
The primary result of the action of methyl N-(1-phenylpropan-2-yl)carbamate is the disruption of normal nervous system function due to the inhibition of AChE and BChE enzymes . This can lead to a range of symptoms, from muscle weakness and fatigue to more severe neurological symptoms in cases of high exposure.
Action Environment
The action, efficacy, and stability of methyl N-(1-phenylpropan-2-yl)carbamate can be influenced by various environmental factors. For instance, its effectiveness as an inhibitor of AChE and BChE may be affected by the presence of other substances that compete for the same enzymes. Its stability could be influenced by factors such as temperature, pH, and exposure to light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amphetamine methyl carbamate can be synthesized through various methods. One common approach involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically require controlled conditions, such as specific temperatures and catalysts, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of amphetamine methyl carbamate often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and forensic applications .
Analyse Chemischer Reaktionen
Reaktionstypen: Amphetamin-Methylcarbamate unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxiden führen, während die Reduktion Amin-Derivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Amphetamine: A central nervous system stimulant used to treat ADHD and narcolepsy.
Methamphetamine: A potent stimulant with similar effects to amphetamine but with a higher potential for abuse.
Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator.
Phentermine: An appetite suppressant used for weight loss.
Uniqueness: Amphetamine methyl carbamate is unique due to its specific chemical structure, which allows it to serve as a precursor in the synthesis of both amphetamine and methamphetamine . Its role as an analytical reference standard also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
methyl N-(1-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVIZRITTUHWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344928 | |
| Record name | Amphetamine Methyl Carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27822-58-8 | |
| Record name | Amphetamine Methyl Carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




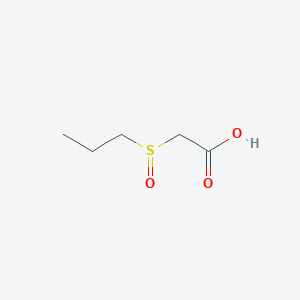

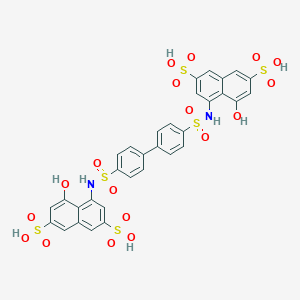
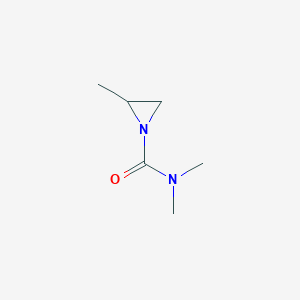

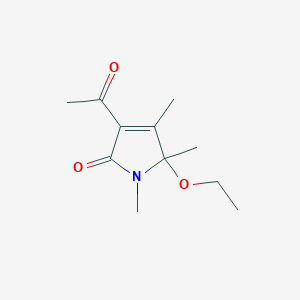
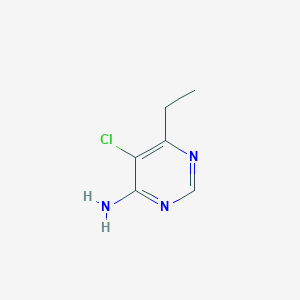


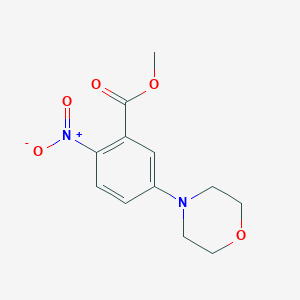

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)
